Receptor Subtype Selectivity: Tozadenant A1R/A2AR Ratio Versus Istradefylline and Preladenant
Tozadenant exhibits a superior A1R/A2AR Ki ratio relative to istradefylline, indicating reduced potential for off-target A1 receptor-mediated effects. In radioligand displacement assays using human receptor preparations, Tozadenant demonstrates a Ki of 4.9 nM at A2AR and 1,320 nM at A1R, yielding an A1/A2A selectivity ratio of 269 [1]. In contrast, istradefylline shows Ki values of 12 nM (A2AR) and 841 nM (A1R), producing a lower selectivity ratio of 70 [1]. Preladenant, while possessing high A2AR affinity (Ki = 0.9–1.1 nM), exhibits a similarly high A1/A2A ratio (>1,000) due to very low A1R affinity (Ki >1,000 nM) [1]. The functional implication is that Tozadenant provides an intermediate selectivity window distinct from both comparators.
| Evidence Dimension | A1R/A2AR binding selectivity ratio |
|---|---|
| Target Compound Data | A2AR Ki = 4.9 nM; A1R Ki = 1,320 nM |
| Comparator Or Baseline | Istradefylline: A2AR Ki = 12 nM, A1R Ki = 841 nM; Preladenant: A2AR Ki = 0.9-1.1 nM, A1R Ki >1,000 nM |
| Quantified Difference | Tozadenant A1/A2A ratio = 269 vs. istradefylline ratio = 70 |
| Conditions | Radioligand binding assays using human adenosine A1 and A2A receptors expressed in mammalian cell membranes |
Why This Matters
Procurement of Tozadenant rather than istradefylline is scientifically justified when experimental design requires intermediate A1R/A2AR selectivity distinct from both the lower selectivity of istradefylline and the extreme selectivity of preladenant.
- [1] Armentero MT, et al. Past, present and future of A2A adenosine receptor antagonists in the therapy of Parkinson's disease. Pharmacol Ther. 2011;132(3):280-299. Data compiled in PMC4267740 Table 1. View Source
